Organic Chemistry
This compound is used in the transition metal-catalyzed dimerization of alkene.
Organic Synthesis
Polymer Chemistry
Materials Science
A procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
The protective properties of the esters against acid corrosion of steel were studied.
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound characterized by a bicyclic structure featuring a hydroxyl group and a carboxylate ester. Its molecular formula is , and it has a molar mass of approximately 182.22 g/mol. The compound is noted for its unique bicyclic framework, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the hydroxyl group enhances its solubility in polar solvents, while the bicyclic structure provides rigidity and steric hindrance, influencing its chemical behavior.
There is no current information available regarding the specific mechanism of action of HEBECE in biological systems or its interaction with other compounds.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
While specific biological activities of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, derivatives of bicyclic compounds often exhibit antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound may contribute to its biological activity, warranting further investigation into its pharmacological potential.
The synthesis of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be achieved through various methods:
These methods reflect the compound's synthetic accessibility and versatility in organic chemistry.
2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate serves as a valuable precursor in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals and agrochemicals. Its unique structural features may also make it suitable for applications in polymer chemistry and materials science, where rigidity and functional group diversity are advantageous.
Several compounds share structural similarities with 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Norcamphor | Lacks double bond; contains a carbonyl group | More saturated structure; different reactivity |
Norbornene | Bicyclic structure with different functional groups | More reactive due to double bond |
Norbornadiene | Contains two double bonds | Higher reactivity due to multiple unsaturations |
Tert-butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Contains tert-butyl group; similar bicyclic structure | Bulky substituent affects sterics and reactivity |
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Similar ester functionality | Different alkyl substituent influences properties |
Uniqueness: 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is distinguished by its combination of a hydroxyl group and a carboxylic acid derivative within a rigid bicyclic framework, offering distinct reactivity patterns compared to its analogs.